molecular formula C8H8FNO2 B1307272 Methyl 3-amino-5-fluorobenzoate CAS No. 884497-46-5

Methyl 3-amino-5-fluorobenzoate

Cat. No. B1307272
CAS RN: 884497-46-5
M. Wt: 169.15 g/mol
InChI Key: YKEJVXMOMKWEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-fluorobenzoate is an amino acid widely used in pharmaceuticals and foods . It is a solid substance that appears white to yellow .


Molecular Structure Analysis

The molecular formula of Methyl 3-amino-5-fluorobenzoate is C8H8FNO2 . Its molecular weight is 169.16 g/mol . The InChI Key is YKEJVXMOMKWEPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-amino-5-fluorobenzoate is slightly soluble in water . It is a solid substance that appears white to yellow . The molecular weight is 169.16 g/mol .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-5-fluorobenzoate: is utilized in the pharmaceutical industry due to its properties as an amino acid derivative. It serves as a building block in the synthesis of more complex compounds. Its incorporation into drug molecules can enhance the pharmacokinetic properties of therapeutic agents, such as improving their absorption, distribution, metabolism, and excretion (ADME) profiles .

Food Chemistry

In food chemistry, this compound finds application as a precursor in the synthesis of flavoring agents. Its amino group can undergo various reactions to form compounds that contribute to flavors and aromas in food products. The fluorine atom in the molecule can potentially alter the electronic properties of the aromatic system, influencing the flavor profile .

Material Science

Methyl 3-amino-5-fluorobenzoate: can be used in material science for the development of novel polymeric materials. The amino group can participate in polymerization reactions, leading to new types of resins and plastics with potential applications in various industries, including automotive and aerospace .

Dye and Pigment Industry

The compound’s structure is conducive to the synthesis of dyes and pigments. The presence of both amino and fluorobenzoate groups allows for the creation of colorants with specific properties for use in textiles, inks, and coatings. The fluorine atom can contribute to the lightfastness and chemical resistance of the dyes .

Agrochemical Research

In agrochemical research, Methyl 3-amino-5-fluorobenzoate can be a precursor in the synthesis of herbicides and pesticides. The fluorine atom can enhance the biological activity of these compounds, making them more effective at lower concentrations and potentially reducing their environmental impact .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) to calibrate and test the efficiency of analytical methods .

Organic Synthesis

In organic synthesis, Methyl 3-amino-5-fluorobenzoate is valuable as an intermediate in the construction of complex organic molecules. Its reactivity allows for selective transformations, enabling the synthesis of a wide range of pharmaceuticals, agrochemicals, and organic materials .

Biomedical Research

Lastly, in biomedical research, the compound’s ability to be tagged with fluorine-18 makes it a candidate for use in positron emission tomography (PET) imaging. This application can aid in the diagnosis and monitoring of diseases by tracking the biodistribution of labeled compounds in the body .

Safety and Hazards

Methyl 3-amino-5-fluorobenzoate is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Store in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

methyl 3-amino-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJVXMOMKWEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396712
Record name methyl 3-amino-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-fluorobenzoate

CAS RN

884497-46-5
Record name Benzoic acid, 3-amino-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-amino-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-2-bromo-5-fluorobenzoate (2.48 g, 10 mmol) in MeOH (80 mL) was added Pd/C (0.5 g, 5%, 50% water), the mixture was stirred at atmosphere of hydrogen for about 6.0 h. Then the mixture was filtered, washed with MeOH (10 mL). The filtrate was concentrated and recrystallized with MeOH (2.5 mL) to afford methyl 3-amino-5-fluorobenzoate (1.48 g, 88%) as a brown solid. 1H NMR (DMSO-d6) δ 7.04 (t, 1H, J=1.8 Hz), 6.74-6.76 (m, 1H), 6.55-6.80 (m, 1H), 6.58 (m, 1H), 3.82 (s, 3H).
Name
3-amino-2-bromo-5-fluorobenzoate
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-bromo-5-fluorobenzoic acid (6.12 g, 33.1 mmol) was dissolved in MeOH (10 mL) and cooled in ice-water bath and toluene (50 mL) and then TMS-diazomethane (19.84 mL, 39.7 mmol) was added dropwise. Reaction mixture was allowed to return to room temperature for 1 h and concentrated in vacuo and the residue dissolved in DCM/Ether and filtered through a short plug of silica and the filtrate evaporated in vacuo to afford the desired product which was then dissolved in MeOH (60 mL) and Pd/C 10 wt % 3.3 g was added and the mixture evacuated and stirred under 1 atm of hydrogen overnight and LCMS indicated desired product next morning. The reaction mixture was filtered through Celite and the filtrate was concnetrated in vacuo and the residue azeotroped with toluene twice and taken to the next step as such (99%). LCMS (m/z): 211.1 (MH+), 0.55 min.
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
19.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-amino-5-fluoro-benzoic acid (25 g, 161 mmol) in methanol (300 mL) was added thionyl chloride (30 mL, 403 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3-amino-5-fluoro-benzoic acid methyl ester (27.5 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8FNO2 (M+H)+: 170.16, observed: 169.9.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-fluorobenzoate
Reactant of Route 2
Methyl 3-amino-5-fluorobenzoate
Reactant of Route 3
Methyl 3-amino-5-fluorobenzoate
Reactant of Route 4
Methyl 3-amino-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.